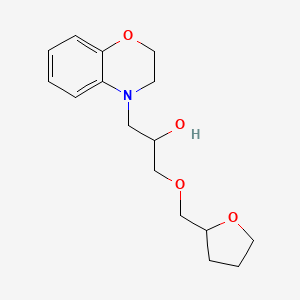
(4-Anilinopiperidin-1-yl)-(3-fluorophenyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Anilinopiperidin-1-yl)-(3-fluorophenyl)methanone, also known as 4-ANPP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the pharmaceutical industry. It is primarily used as an intermediate in the synthesis of fentanyl, a powerful synthetic opioid pain reliever. However, 4-ANPP has also been studied for its unique properties and potential therapeutic uses beyond its role in fentanyl synthesis.
作用机制
The exact mechanism of action of (4-Anilinopiperidin-1-yl)-(3-fluorophenyl)methanone is not fully understood, but it is believed to act on the mu-opioid receptor, a key target for many opioid drugs. However, unlike traditional opioids, (4-Anilinopiperidin-1-yl)-(3-fluorophenyl)methanone may also interact with other receptors in the brain, such as the dopamine and serotonin receptors, which could contribute to its unique properties and potential therapeutic uses.
Biochemical and Physiological Effects:
Studies have shown that (4-Anilinopiperidin-1-yl)-(3-fluorophenyl)methanone has a high affinity for the mu-opioid receptor, resulting in potent analgesic effects. However, unlike traditional opioids, it has a lower risk of respiratory depression and overdose, making it a potentially safer alternative. Additionally, (4-Anilinopiperidin-1-yl)-(3-fluorophenyl)methanone has been shown to reduce drug-seeking behavior in animal models of addiction, suggesting it may have potential therapeutic uses in the treatment of substance use disorders.
实验室实验的优点和局限性
One advantage of (4-Anilinopiperidin-1-yl)-(3-fluorophenyl)methanone is its relatively simple synthesis method, which has been extensively studied and optimized. Additionally, its unique properties and potential therapeutic uses make it an interesting target for further research. However, one limitation is its potential for abuse, as it is an intermediate in the synthesis of fentanyl, a highly potent and addictive opioid. Therefore, caution must be taken when handling and studying (4-Anilinopiperidin-1-yl)-(3-fluorophenyl)methanone in the lab.
未来方向
There are several potential future directions for research on (4-Anilinopiperidin-1-yl)-(3-fluorophenyl)methanone. One area of interest is its potential therapeutic uses beyond pain and addiction, such as in the treatment of depression or anxiety. Additionally, further studies are needed to fully understand its mechanism of action and potential interactions with other receptors in the brain. Finally, given its potential for abuse, research on ways to safely handle and store (4-Anilinopiperidin-1-yl)-(3-fluorophenyl)methanone in the lab is also important.
合成方法
The synthesis of (4-Anilinopiperidin-1-yl)-(3-fluorophenyl)methanone involves a multi-step process that typically begins with the reaction of 3-fluoroacetophenone and aniline in the presence of a catalyst, followed by a series of purification steps to obtain the final product. This method has been extensively studied and optimized, resulting in efficient and reliable production of (4-Anilinopiperidin-1-yl)-(3-fluorophenyl)methanone.
科学研究应用
(4-Anilinopiperidin-1-yl)-(3-fluorophenyl)methanone has been studied for its potential therapeutic uses, particularly in the treatment of pain and addiction. It has been shown to have potent analgesic effects in animal models, and may offer a safer alternative to traditional opioid pain relievers due to its lower risk of respiratory depression and overdose. Additionally, (4-Anilinopiperidin-1-yl)-(3-fluorophenyl)methanone has been studied for its potential to reduce drug-seeking behavior in animal models of addiction, suggesting it may have applications in the treatment of substance use disorders.
属性
IUPAC Name |
(4-anilinopiperidin-1-yl)-(3-fluorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O/c19-15-6-4-5-14(13-15)18(22)21-11-9-17(10-12-21)20-16-7-2-1-3-8-16/h1-8,13,17,20H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYUWZCAPKBFEOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC2=CC=CC=C2)C(=O)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(2,5-Dimethylphenyl)methyl]-5-(1,3,4-oxadiazol-2-yl)pyridin-2-one](/img/structure/B7527283.png)
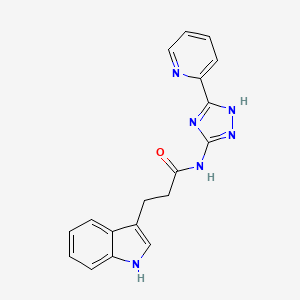


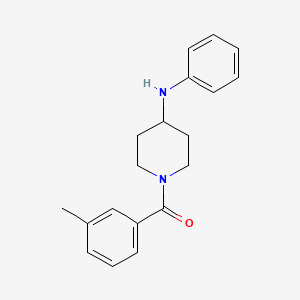
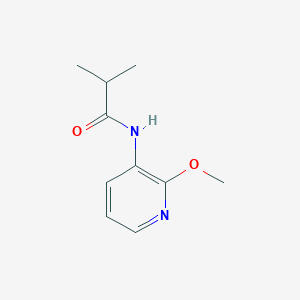


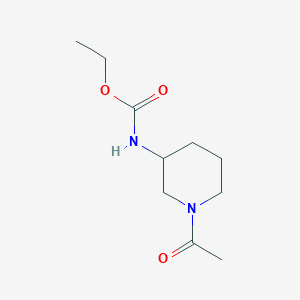

![1-(1,3-benzothiazol-2-yl)-N-[3-(dimethylcarbamoyl)phenyl]piperidine-3-carboxamide](/img/structure/B7527357.png)
![N-[(6-methylpyridin-3-yl)methyl]pyridine-2-carboxamide](/img/structure/B7527370.png)
